molecular formula C18H14 B14430915 11-methyl-11H-benzo[b]fluorene CAS No. 77969-74-5

11-methyl-11H-benzo[b]fluorene

Cat. No.: B14430915
CAS No.: 77969-74-5
M. Wt: 230.3 g/mol
InChI Key: BFGHOMNFEAELOE-UHFFFAOYSA-N
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Description

11-methyl-11H-benzo[b]fluorene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of benzo[b]fluorene, where a methyl group is attached to the 11th position of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-11H-benzo[b]fluorene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromobiphenyl with a suitable organometallic reagent, followed by cyclization, can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory synthesis to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

11-methyl-11H-benzo[b]fluorene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used, with reagents such as aluminum chloride.

Major Products Formed

    Oxidation: 11-methyl-11H-benzo[b]fluorenone.

    Reduction: 11-methyl-11H-dihydrobenzo[b]fluorene.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

11-methyl-11H-benzo[b]fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-methyl-11H-benzo[b]fluorene involves its interaction with various molecular targets. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]fluorene: The parent compound without the methyl group.

    11H-benzo[b]fluorenone: The oxidized form of 11-methyl-11H-benzo[b]fluorene.

    Dihydrobenzo[b]fluorene: The reduced form.

Uniqueness

This compound is unique due to the presence of the methyl group at the 11th position, which can influence its chemical reactivity and interactions with other molecules. This structural modification can lead to different physical and chemical properties compared to its analogs .

Properties

CAS No.

77969-74-5

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

11-methyl-11H-benzo[b]fluorene

InChI

InChI=1S/C18H14/c1-12-15-8-4-5-9-16(15)18-11-14-7-3-2-6-13(14)10-17(12)18/h2-12H,1H3

InChI Key

BFGHOMNFEAELOE-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C13

Origin of Product

United States

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